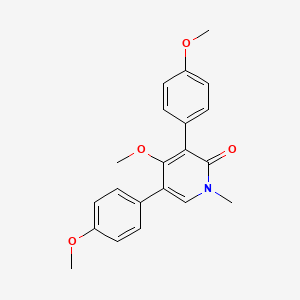
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridinone core
Preparation Methods
The synthesis of 4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the use of methoxy-substituted benzaldehydes and pyridinone derivatives under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one can be compared with similar compounds such as:
2-(4-Methoxy-3,5-bis(2-methoxy-5-(2-methylamino)ethyl)benzyl)phenyl-N-methylethanamine: This compound has a similar methoxy-substituted structure but differs in its functional groups and overall reactivity.
Pinacol boronic esters: While not structurally identical, these compounds share some synthetic and functional similarities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
920490-76-2 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-22-13-18(14-5-9-16(24-2)10-6-14)20(26-4)19(21(22)23)15-7-11-17(25-3)12-8-15/h5-13H,1-4H3 |
InChI Key |
ZFCZASDCGMFLSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)C2=CC=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


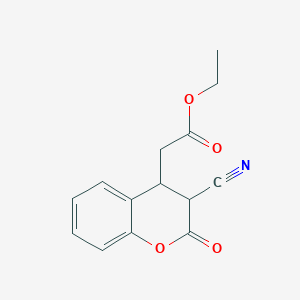
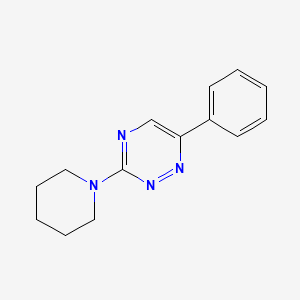
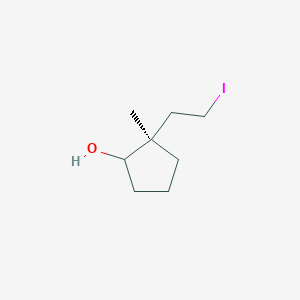
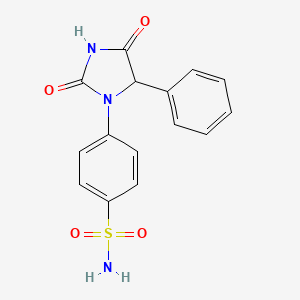
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)

